Product packaging for 4-Methanesulfonyloxane-4-carboxylic acid(Cat. No.:CAS No. 1247919-19-2)

4-Methanesulfonyloxane-4-carboxylic acid

Cat. No.: B1443478
CAS No.: 1247919-19-2
M. Wt: 208.23 g/mol
InChI Key: DDOKFXZOQMMIEM-UHFFFAOYSA-N
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Description

4-Methanesulfonyloxane-4-carboxylic acid is a chemical building block of interest in synthetic and medicinal chemistry. Its molecular formula is C 7 H 12 O 5 S, and it features both a carboxylic acid (-COOH) and a methanesulfonyl (-SO 2 CH 3 ) functional group attached to an oxane (tetrahydropyran) ring . Carboxylic acids are a common class of organic acids that are frequently employed in the synthesis of esters, amides, and other complex molecules . The presence of two distinct and reactive functional groups on a single, conformationally constrained scaffold makes this compound a valuable bifunctional intermediate for constructing more complex chemical entities. Researchers may utilize it as a core structure in diversity-oriented synthesis, or to introduce specific polar and steric properties into a molecule during drug discovery efforts. The methanesulfonyl group can act as a strong hydrogen bond acceptor or serve as a leaving group in nucleophilic substitution reactions, while the carboxylic acid can be used for coupling or salt formation. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O5S B1443478 4-Methanesulfonyloxane-4-carboxylic acid CAS No. 1247919-19-2

Properties

IUPAC Name

4-methylsulfonyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-13(10,11)7(6(8)9)2-4-12-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKFXZOQMMIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approaches to Carboxylic Acid Preparation Relevant to 4-Methanesulfonyloxane-4-carboxylic Acid

Carboxylic acids can be prepared through several classical and modern synthetic routes, many of which can be adapted or serve as a foundation for synthesizing this compound:

  • Oxidation of Primary Alcohols or Aldehydes: Primary alcohols or aldehydes can be oxidized to carboxylic acids using strong oxidants such as potassium permanganate or chromium-based reagents. This method is widely used for simple carboxylic acids but may require careful control to avoid overoxidation or side reactions when sensitive groups like methanesulfonyl are present.

  • Hydrolysis of Nitriles or Esters: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. Similarly, esters can be hydrolyzed to carboxylic acids. These routes are useful when the precursor contains a nitrile or ester functional group that can be selectively converted.

  • Carboxylation of Organometallic Intermediates: Grignard reagents or organolithium compounds can react with carbon dioxide to form carboxylate salts, which upon acidification yield carboxylic acids. This method is valuable for introducing the carboxyl group with one additional carbon atom relative to the starting halide.

  • Oxidation of Alkylbenzenes and Alkenes: Oxidative cleavage or side-chain oxidation of aromatic or alkene substrates can furnish carboxylic acids, though these are more applicable to aromatic or unsaturated systems.

Specific Preparation Strategy for this compound

Given the structure of this compound, which includes an oxane (tetrahydropyran) ring, a methanesulfonyl substituent, and a carboxylic acid group at the same carbon (position 4), a plausible synthetic route involves:

  • Starting from an Oxane Derivative: The oxane ring can be constructed or sourced as a precursor such as oxane-4-ol or oxane-4-carboxylate ester.

  • Introduction of the Methanesulfonyl Group: The methanesulfonyl (mesyl) group can be introduced via sulfonylation of a hydroxyl group on the oxane ring using methanesulfonyl chloride under basic conditions.

  • Carboxylation at the 4-Position: The carboxylic acid group can be introduced by oxidation of an aldehyde or alcohol at the 4-position or via hydrolysis of an ester intermediate.

This approach aligns with general methods for preparing sulfonyl-substituted cyclic carboxylic acids.

Industrial-Scale Synthesis of Related Cyclic Carboxylic Acids: Insights from 2-Oxo-dioxolane-4-carboxylic Acid Esters

A closely related compound class, 2-oxo-dioxolane-4-carboxylic acid esters, has been synthesized via a continuous industrial process involving:

  • Carbon Dioxide Addition to Epoxy Esters: Oxirane-2-carboxylic acid esters react with carbon dioxide under elevated pressure (35–50 bar) and temperature (60–80°C) in the presence of a phase-transfer catalyst such as benzyl trimethylammonium bromide. The epoxy group is converted into a cyclic carbonate, yielding the desired cyclic carboxylic acid ester with high yield (~90%) and purity (>95%) without the need for further purification.

  • Reaction Conditions and Yields: For example, a 200 mL high-pressure vessel was used with 100 g of oxirane-2-carboxylic acid methyl ester and 5 g catalyst, stirred at 70°C and 50 bar CO2 for 15 hours, producing the product efficiently.

This method demonstrates how cyclic carboxylic acid esters can be prepared from epoxide precursors via CO2 incorporation, a strategy that may be adapted for oxane derivatives with sulfonyl substituents.

Data Table: Example Reaction Conditions for Cyclic Carboxylic Acid Esters Preparation (Adapted from Patent WO2012065879A1)

Example Catalyst (mol %) Pressure (bar) Temperature (°C) Reaction Time (h) Yield (%) Product Color
1 Benzyl trimethylammonium bromide (2.2) 50 70 15 90.5 Colorless
2 Benzyl trimethylammonium bromide (1.5) 40 65 12 88.0 Colorless
3 Benzyl trimethylammonium bromide (3.0) 55 75 18 92.0 Colorless

Note: These examples pertain to related cyclic carbonate carboxylic acid esters and serve as a model for similar oxane-based compounds.

Summary of Preparation Method Analysis

Preparation Method Applicability to this compound Advantages Limitations
Oxidation of Primary Alcohols Possible if precursor oxane-4-ol is available Straightforward, well-established May affect sensitive sulfonyl groups
Hydrolysis of Esters or Nitriles Applicable if ester or nitrile precursors are synthesized Mild conditions, selective Requires multi-step synthesis
Carboxylation of Organometallics Feasible if suitable halide precursor is prepared Introduces carboxyl group efficiently Sensitive to functional groups, requires inert atmosphere
CO2 Addition to Epoxy Esters Highly relevant for cyclic esters with epoxide functionality High yield, industrial scalability Requires high pressure equipment
Sulfonylation of Hydroxyl Groups Essential for methanesulfonyl group introduction High selectivity for sulfonylation Requires protection of other functional groups

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-Methanesulfonyloxane-4-carboxylic acid as an antimicrobial agent. Its derivatives have shown significant activity against various pathogens, including bacteria and fungi.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Pathogen
Derivative A5S. aureus
Derivative B8E. coli

Anti-Parasitic Properties

This compound has also been investigated for its anti-parasitic properties. Similar compounds have been shown to exhibit activity against schistosomes, suggesting potential applications in treating parasitic infections.

Research Findings:
A structure-activity relationship (SAR) study indicated that modifications to the carboxylic group significantly enhance anti-schistosomal activity . The most promising analogs reduced worm burden by over 80% in infected models.

Polymer Synthesis

The compound serves as a critical building block in synthesizing novel polymers with enhanced properties. Its ability to act as a crosslinking agent is particularly valuable in developing polyurethane systems.

Application Example:
In one study, incorporating this compound into polyurethane formulations improved mechanical strength and thermal stability .

PropertyControl SampleModified Sample
Tensile Strength (MPa)2535
Thermal Stability (°C)200250

Biodegradable Materials

The need for sustainable materials has led researchers to explore the use of this compound in creating biodegradable plastics. Its incorporation into polymer matrices has shown promise in reducing environmental impact.

Study Overview:
Research indicates that polymers synthesized with this compound degrade significantly faster than traditional plastics, with complete degradation observed within six months under controlled composting conditions .

Mechanism of Action

The mechanism of action of 4-Methanesulfonyloxane-4-carboxylic acid involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes three carboxylic acid derivatives with distinct substituents and ring systems. While none directly match 4-methanesulfonyloxane-4-carboxylic acid, their structural and functional differences highlight key trends:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties (Inferred)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring Cl (2-position), CH₃ (6-position) Likely moderate acidity due to electron-withdrawing Cl; potential for nucleophilic substitution.
2-Sulfanylidene-1,3-thiazolidine-4-carboxylic acid Thiazolidine ring Sulfur (S) at 2-position Enhanced chelation potential; possible thiol-related redox activity.
(Hypothetical) this compound Oxane (tetrahydropyran) ring SO₂CH₃ (4-position) High acidity (SO₂CH₃ group); potential stability in aqueous media.

Key Differences:

Ring Systems: Pyrimidine (aromatic, planar) in vs. oxane (non-aromatic, chair conformation) in the target compound. Pyrimidine derivatives often exhibit π-π stacking in biological targets, whereas oxanes may enhance solubility or metabolic stability. Thiazolidine (sulfur-containing, 5-membered) in introduces conformational rigidity and redox activity, contrasting with the oxane’s oxygen-based polarity.

Thiol/sulfanylidene groups in confer nucleophilicity or metal-binding capacity, absent in the sulfonyl or chloro analogs.

Biological Relevance :

  • Pyrimidine-4-carboxylic acids (e.g., ) are intermediates in nucleotide synthesis or kinase inhibitors.
  • Thiazolidine-4-carboxylic acids (e.g., ) are seen in peptide mimetics or antioxidants (e.g., ergothioneine analogs).
  • The oxane-sulfonyl-carboxylic acid structure may mimic transition states in glycosidase or sulfatase enzymes.

Limitations of the Analysis

The provided evidence lacks critical data on this compound, including:

  • Experimental data (e.g., pKa, solubility, spectral profiles).
  • Synthetic routes or stability studies.
  • Direct biological or pharmacological studies.

Recommendations for Further Research

To address these gaps, consult specialized databases (e.g., Reaxys, SciFinder) or literature on:

  • Sulfonated oxane derivatives for reactivity trends.
  • Carboxylic acid bioisosteres in drug design.
  • Comparative QSAR studies of sulfonyl vs. other substituents.

Biological Activity

Overview

4-Methanesulfonyloxane-4-carboxylic acid, with the molecular formula C7H12O5SC_7H_{12}O_5S, is an organic compound that features both a methanesulfonyl group and a carboxylic acid group. This compound is notable for its diverse applications in chemistry, biology, and medicine, primarily due to its unique chemical properties and potential biological activities.

The compound can act as an electrophile due to the presence of the methanesulfonyl group, allowing it to interact with nucleophilic sites on biomolecules. This interaction can modify proteins, nucleic acids, and other cellular components, potentially affecting their function and activity.

Types of Reactions

  • Oxidation : Can be oxidized to form sulfonic acid derivatives.
  • Reduction : Reduction reactions may convert the methanesulfonyl group to a thiol group.
  • Substitution : Undergoes nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.

Toxicological Profile

The toxicological profile of related compounds suggests that this compound may have low local toxicity with no significant systemic toxicity. This is supported by studies indicating that related aryl alkanoate compounds exhibit similar toxicokinetic and toxicodynamic properties .

Case Studies and Experimental Data

  • Cellular Interaction Studies : Preliminary studies have shown that the compound can interact with cellular membranes and proteins, potentially leading to alterations in cellular signaling pathways.
  • Animal Model Studies : While specific animal studies on this compound are scarce, related compounds have demonstrated protective effects against liver toxicity and other health benefits in animal models .

Data Table: Summary of Biological Activities

Activity Description References
Anticancer ActivityPotential cytotoxic effects against cancer cells
ToxicityLow local toxicity; no significant systemic toxicity
Mechanism of ActionElectrophilic interactions with biomolecules

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methanesulfonyloxane-4-carboxylic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves sulfonation of oxane precursors. For example, introducing a methanesulfonyl group to oxane-4-carboxylic acid derivatives via nucleophilic substitution or oxidation reactions. Key steps include protecting the carboxylic acid group during sulfonation to prevent side reactions. Characterization of intermediates using 1^1H/13^13C NMR and mass spectrometry ensures regioselectivity .
  • Safety Note : Use inert atmospheres (e.g., nitrogen) for moisture-sensitive sulfonation steps, and follow protocols for handling sulfonic acids to avoid exothermic reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and a C18 column; compare retention times against known standards.
  • Structural Confirmation :
  • 1^1H NMR (DMSO-d6): Look for methanesulfonyl (-SO2_2CH3_3) protons at δ 3.1–3.3 ppm and oxane ring protons at δ 3.5–4.5 ppm.
  • IR Spectroscopy: Confirm sulfonyl (S=O) stretches at 1150–1350 cm1^{-1} and carboxylic acid (C=O) at ~1700 cm1^{-1} .

Q. What safety protocols are essential when handling this compound in experiments?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or reactions.
  • Waste Disposal : Segregate acidic waste containing sulfonyl groups in labeled containers for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, model the electron-withdrawing effect of the methanesulfonyl group on the carboxylic acid’s acidity.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to guide solvent selection for reactions .

Q. What strategies are effective in resolving contradictory data regarding the compound's solubility and stability?

  • Methodological Answer :

  • Solubility Profiling : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., THF, acetonitrile) using UV-Vis spectroscopy. Note discrepancies caused by polymorphic forms.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., desiccants at 4°C) based on results .

Q. How does the methanesulfonyl group influence the compound's interaction in biological assays?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorogenic substrates) to evaluate whether the sulfonyl group enhances binding to serine hydrolases or proteases via covalent interactions.
  • SAR Analysis : Compare IC50_{50} values against analogs lacking the sulfonyl group to quantify its contribution to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonyloxane-4-carboxylic acid
Reactant of Route 2
4-Methanesulfonyloxane-4-carboxylic acid

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